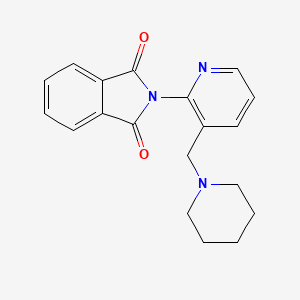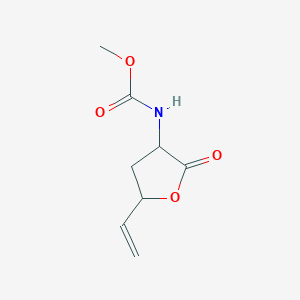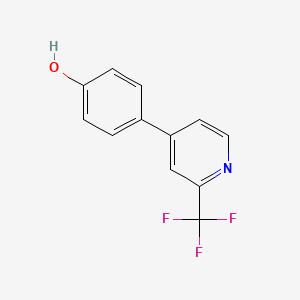![molecular formula C6H10BN3O2 B13994818 [1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid](/img/structure/B13994818.png)
[1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid: is a boronic acid derivative that features a pyrazole ring substituted with an azetidine group Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method is the reaction of azetidine with pyrazole derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, particularly in the presence of halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine are often employed.
Major Products Formed: The major products formed from these reactions include boronic esters, halogenated derivatives, and reduced forms of the original compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules and polymers .
Medicine: In medicinal chemistry, it is explored for its potential as a building block in the synthesis of pharmaceuticals, including anticancer and antiviral agents .
Industry: Industrially, the compound is used in the production of advanced materials, such as boron-containing polymers and catalysts .
Mécanisme D'action
The mechanism of action of [1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups in enzymes, leading to inhibition of enzyme activity. This property is exploited in the design of enzyme inhibitors for therapeutic applications .
Comparaison Avec Des Composés Similaires
1-(Pyridin-3-ylmethyl)pyrazole-4-boronic acid: Similar in structure but with a pyridine ring instead of an azetidine group.
(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-pyrazol-4-yl)boronic acid pinacol ester: Contains a tert-butoxycarbonyl protecting group.
4-Pyrazoleboronic acid pinacol ester: Lacks the azetidine group but shares the pyrazole and boronic acid functionalities.
Uniqueness: The presence of the azetidine group in [1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid imparts unique chemical properties, such as increased reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and drug development .
Propriétés
Formule moléculaire |
C6H10BN3O2 |
|---|---|
Poids moléculaire |
166.98 g/mol |
Nom IUPAC |
[1-(azetidin-3-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C6H10BN3O2/c11-7(12)5-1-9-10(4-5)6-2-8-3-6/h1,4,6,8,11-12H,2-3H2 |
Clé InChI |
WSWVKRRJUJXUDG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(N=C1)C2CNC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


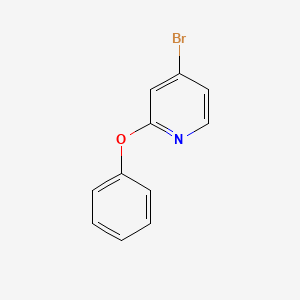
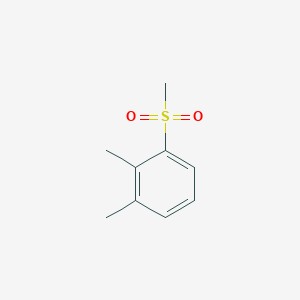
![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994749.png)
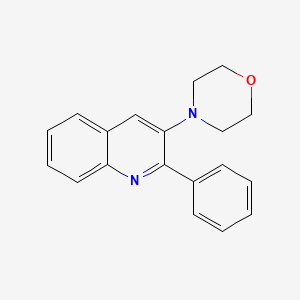
![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994757.png)
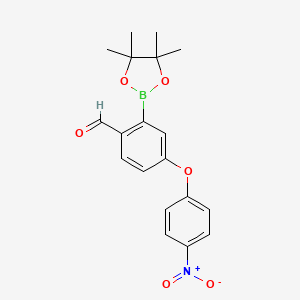
![2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline](/img/structure/B13994773.png)
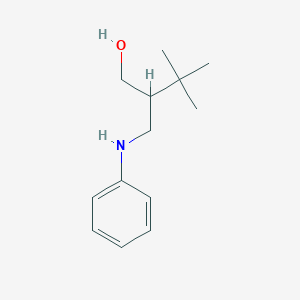
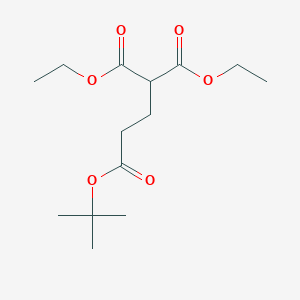
![Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B13994806.png)

